molecular formula C13H26N2S2 B14738702 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid CAS No. 6275-92-9

4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid

Cat. No.: B14738702
CAS No.: 6275-92-9
M. Wt: 274.5 g/mol
InChI Key: IPYHRZXDHKJWGN-UHFFFAOYSA-N
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Description

4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a carbodithioic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid typically involves the reaction of 4-methylpiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium hydroxide is used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

The reaction proceeds through the formation of an intermediate, which subsequently reacts with carbon disulfide to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or other reduced forms.

    Substitution: The methyl group on the piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring.

Scientific Research Applications

4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperidine ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperidine-4-carboxylic acid
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride

Uniqueness

4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid is unique due to the presence of both a piperidine ring and a carbodithioic acid group

Properties

CAS No.

6275-92-9

Molecular Formula

C13H26N2S2

Molecular Weight

274.5 g/mol

IUPAC Name

4-methylpiperidine;4-methylpiperidine-1-carbodithioic acid

InChI

InChI=1S/C7H13NS2.C6H13N/c1-6-2-4-8(5-3-6)7(9)10;1-6-2-4-7-5-3-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3

InChI Key

IPYHRZXDHKJWGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1.CC1CCN(CC1)C(=S)S

Origin of Product

United States

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